6-Oxospiro[3.3]heptane-2,2-dicarboxylic acid
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Overview
Description
6-Oxospiro[3.3]heptane-2,2-dicarboxylic acid is a specialty chemical compound with the molecular formula C9H10O5 and a molecular weight of 198.17 g/mol . This compound is primarily used in proteomics research and has unique structural features that make it an interesting subject for scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxospiro[3.3]heptane-2,2-dicarboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of appropriate starting materials under controlled conditions to form the spirocyclic structure. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
6-Oxospiro[3.3]heptane-2,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound .
Scientific Research Applications
6-Oxospiro[3.3]heptane-2,2-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic uses and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Oxospiro[3.3]heptane-2,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. Detailed studies on its mechanism of action are ongoing, and the exact pathways involved may vary depending on the application .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane-2,6-dicarboxylic acid: Another spirocyclic compound with similar structural features.
2-Oxa-6-azaspiro[3.3]heptane: A related compound used in pharmaceutical and chemical synthesis.
Uniqueness
6-Oxospiro[3.3]heptane-2,2-dicarboxylic acid is unique due to its specific spirocyclic structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized research and industrial applications .
Properties
IUPAC Name |
6-oxospiro[3.3]heptane-2,2-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c10-5-1-8(2-5)3-9(4-8,6(11)12)7(13)14/h1-4H2,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCDFXIUPJNZGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC12CC(C2)(C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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